molecular formula C8H10ClN3 B6187432 2-methyl-2H-indazol-3-amine hydrochloride CAS No. 1677667-73-0

2-methyl-2H-indazol-3-amine hydrochloride

Cat. No.: B6187432
CAS No.: 1677667-73-0
M. Wt: 183.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2H-indazol-3-amine hydrochloride is a nitrogen-containing heterocyclic compound. It features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-indazol-3-amine hydrochloride typically involves the cyclization of substituted hydrazones. One common method includes the reductive cyclization of substituted hydrazones in the presence of an organophosphorus reagent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound often utilize optimized synthetic schemes to ensure high yields and minimal byproduct formation. These methods may include the use of continuous flow reactors and solvent-free conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-indazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-methyl-2H-indazol-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2H-indazol-3-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2H-indazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1677667-73-0

Molecular Formula

C8H10ClN3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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